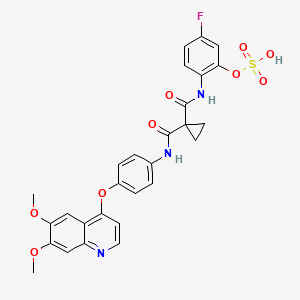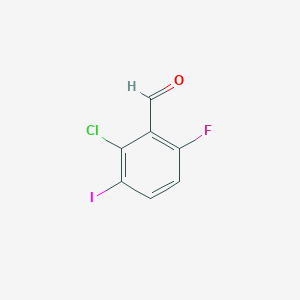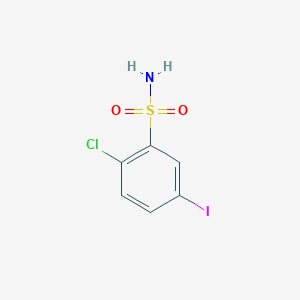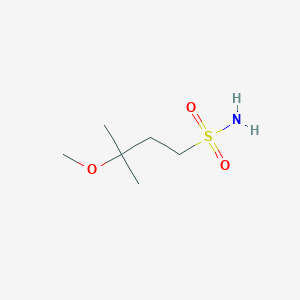![molecular formula C11H11ClIN3O B1433319 6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416714-59-4](/img/structure/B1433319.png)
6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Übersicht
Beschreibung
“6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” is a chemical compound with the molecular formula C11H11ClIN3O and a molecular weight of 364.57 . It is used in various chemical reactions and has potential applications in different fields of chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[4,3-c]pyridine core, which is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group and halogenated at the 3 and 6 positions with iodine and chlorine, respectively .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 451.6±45.0 °C and a predicted density of 2.19±0.1 g/cm3 . Its pKa is predicted to be -1.99±0.30 .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine derivatives have been investigated for their antiproliferative activity against various cancer cell lines. For instance, a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines demonstrated low micromolar GI50 values against K562, MV4-11, and MCF-7 cancer cell lines. Compounds within this library induced apoptotic cascades and reduced proliferating cell nuclear antigen (PCNA) levels, suggesting a multifaceted action combining antiproliferative effects with the induction of cell death (Razmienė et al., 2021).
Crystal Structure and Computational Study
The crystal structure and computational study of pyrazole derivatives including 6-chloro-pyridin-2-yl variants have been explored. These studies provide insights into the structural and electronic properties of such compounds, which are vital for understanding their reactivity and potential applications in various fields (Shen et al., 2012).
Corrosion Inhibition
Pyrazolo[3,4-b]pyridine derivatives have been studied for their potential as corrosion inhibitors. For example, certain derivatives have been synthesized and evaluated for their effectiveness in protecting mild steel in acidic environments, demonstrating their potential in industrial applications (Dandia et al., 2013).
Spin-Transitions in Iron(II) Complexes
Research has been conducted on the synthesis of pyrazolylpyridines and their complexes with iron(II), which exhibit thermal and light-induced spin-transitions. These findings are significant in the field of materials science, particularly for developing sensors and switches based on spin-crossover materials (Pritchard et al., 2009).
Structural and Optical Characteristics
Studies on pyrazolo pyridine derivatives have also covered their structural, optical, and junction characteristics. These investigations provide crucial data for their application in optoelectronics, such as in fabricating heterojunctions and photosensors (Zedan et al., 2020).
Biomedical Applications
The compound and its derivatives have been reviewed for their biomedical applications. Pyrazolo[3,4-b]pyridines, a group to which this compound belongs, show potential in various biomedical fields, emphasizing the importance of understanding their synthesis and substitution patterns (Donaire-Arias et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3O/c12-9-5-8-7(6-14-9)11(13)15-16(8)10-3-1-2-4-17-10/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTFOPWHPVUPJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=NC=C3C(=N2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B1433241.png)







![tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate](/img/structure/B1433255.png)
![(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one](/img/structure/B1433257.png)

